3-(Pyridin-2-yl)aniline dihydrochloride

Description

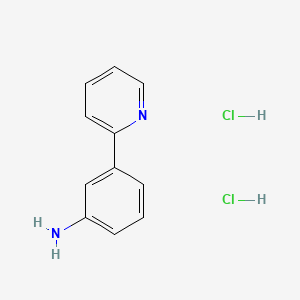

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-pyridin-2-ylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2.2ClH/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11;;/h1-8H,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNDCKBACHNFTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657192 | |

| Record name | 3-(Pyridin-2-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170936-92-1 | |

| Record name | 3-(Pyridin-2-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Pyridin-2-yl)aniline dihydrochloride chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical methodologies related to 3-(Pyridin-2-yl)aniline dihydrochloride. This document is intended to serve as a comprehensive resource for professionals in research and development.

Core Chemical Properties

This compound is a chemical compound with potential applications in pharmaceutical and materials science research. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for biological studies.

Identity and Structure

| Property | Value | Source |

| IUPAC Name | 3-pyridin-2-ylaniline;dihydrochloride | [1] |

| CAS Number | 1170936-92-1 | [1] |

| Molecular Formula | C₁₁H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 243.13 g/mol | [1] |

| Parent Compound | 3-(Pyridin-2-yl)aniline (CAS: 15889-32-4) | [1] |

Synonyms

The compound is also known by several other names:

-

2-(3-Aminophenyl)pyridine dihydrochloride[1]

-

3-(2-pyridyl)aniline dihydrochloride[1]

-

2-(3-Aminophenyl)pyridine DiHCl[1]

-

Benzenamine, 3-(2-pyridinyl)-, hydrochloride (1:2)[1]

Computed Physicochemical Properties

The following properties have been computationally predicted and provide insight into the molecule's behavior in various chemical and biological systems.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | [1] |

| Complexity | 158 | [1] |

| Monoisotopic Mass | 242.0377538 Da | [1] |

| Hydrogen Bond Donor Count (Parent) | 1 | |

| Hydrogen Bond Acceptor Count (Parent) | 2 | |

| Rotatable Bond Count (Parent) | 1 |

Experimental Protocols

While specific, detailed protocols for the synthesis and analysis of this compound are not extensively published, established methodologies for structurally similar compounds can be readily adapted.

Synthesis via Suzuki-Miyaura Coupling

The primary method for synthesizing the parent compound, 3-(Pyridin-2-yl)aniline, is the Suzuki-Miyaura cross-coupling reaction. This reaction forges a carbon-carbon bond between an organohalide and an organoboron compound using a palladium catalyst.[2]

Reaction: 2-Bromopyridine + 3-Aminophenylboronic acid → 3-(Pyridin-2-yl)aniline

Materials:

-

3-Aminophenylboronic acid (1.0 - 1.2 equivalents)

-

2-Bromopyridine (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)[2]

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 equivalents)[2][3]

-

Anhydrous Solvent System (e.g., 1,4-Dioxane/water, Toluene, or DMF)[2]

-

Inert Gas (Nitrogen or Argon)

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (2-bromopyridine), the boronic acid derivative (3-aminophenylboronic acid), the base, and the palladium catalyst.[2]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times to ensure the exclusion of oxygen, which can deactivate the Pd(0) catalyst.[4]

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.[4]

-

Reaction: Heat the mixture to the appropriate temperature (typically 90-110 °C) and stir for the required duration (typically 8-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product (3-(Pyridin-2-yl)aniline) by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., methanol or diethyl ether) and add a stoichiometric amount of hydrochloric acid (e.g., HCl in ether) to precipitate the dihydrochloride salt. Filter and dry the resulting solid under vacuum.

Diagram: General Workflow for Suzuki-Miyaura Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method can be developed for the routine purity assessment of this compound.[5] The following is a representative protocol based on methods for similar analytes.[6][7]

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[5]

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase: Gradient elution using Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30 °C.[5]

-

Detection Wavelength: 254 nm.[5]

-

Injection Volume: 10 µL.[5]

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.[5]

-

Sample Solution: Accurately weigh and dissolve the sample to be tested in the mobile phase to a final concentration of approximately 1.0 mg/mL.[5]

-

Filter both solutions through a 0.45 µm syringe filter before injection.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, the structural motifs—a substituted aniline ring linked to a pyridine ring—are present in many biologically active molecules.[8]

Potential Therapeutic Areas

-

Anticancer Activity: Pyridine-based compounds have demonstrated significant cytotoxicity against various cancer cell lines.[8] Some pyridine-urea derivatives have been shown to inhibit key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for tumor angiogenesis.[8]

-

Antibacterial Activity: Pyridinyl scaffolds are common in compounds with demonstrated antibacterial and antifungal properties.[8][9][10]

-

Antimalarial Activity: Certain pyridine derivatives have shown promising in vivo antimalarial activity against Plasmodium berghei.[11]

Implicated Signaling Pathway: VEGFR-2 Inhibition

The VEGFR-2 signaling pathway is a critical regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Inhibition of this pathway is a key strategy in cancer therapy. While not directly demonstrated for 3-(Pyridin-2-yl)aniline, structurally related compounds are known to target this pathway.

Diagram: Simplified VEGFR-2 Signaling Pathway

Caption: Potential inhibition of the VEGFR-2 signaling pathway by pyridine-based compounds.

Safety and Handling

Based on safety data sheets for related aniline and pyridine compounds, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[2] Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[8]

-

Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place.[2][8]

-

Hazards: May be harmful if swallowed or in contact with skin.[8] May cause skin and eye irritation.

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment before handling this chemical. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C11H12Cl2N2 | CID 44119384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. helixchrom.com [helixchrom.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(Pyridin-2-yl)aniline Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 3-(Pyridin-2-yl)aniline dihydrochloride, a valuable building block in pharmaceutical and materials science. The core of this synthesis is a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This document details the necessary starting materials, step-by-step experimental protocols, and quantitative data to facilitate its successful synthesis in a laboratory setting.

Overview of the Synthetic Pathway

The most prevalent and efficient method for the synthesis of 3-(Pyridin-2-yl)aniline involves a two-step process:

-

Suzuki-Miyaura Cross-Coupling: The key carbon-carbon bond is formed between 2-bromopyridine and 3-aminophenylboronic acid using a palladium catalyst.

-

Salt Formation: The resulting 3-(Pyridin-2-yl)aniline free base is then converted to its more stable dihydrochloride salt by treatment with hydrochloric acid.

An alternative, though less commonly cited for this specific molecule, is the Buchwald-Hartwig amination, which forms the carbon-nitrogen bond directly between an aniline derivative and a pyridine-containing coupling partner.

Logical Workflow of the Synthesis

Experimental Protocols

Synthesis of 3-Aminophenylboronic Acid

The synthesis of the key starting material, 3-aminophenylboronic acid, can be achieved from 3-bromoaniline. The following protocol is a representative procedure.

Materials:

-

3-Bromoaniline

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Toluene

-

Tetrahydrofuran (THF)

-

Acetonitrile

-

Dry ice/acetone bath

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 3-bromoaniline (1.0 eq) in a mixture of toluene and THF.

-

Cool the solution to -40°C using a dry ice/acetone bath.

-

Slowly add triisopropyl borate (1.2 eq) to the cooled solution.

-

Add n-butyllithium (1.2 eq) dropwise while maintaining the temperature at -40°C.

-

Stir the reaction mixture at this temperature for an additional 30 minutes.

-

Allow the mixture to warm to -20°C and then quench the reaction by adding 2N HCl.

-

Separate the aqueous and organic layers.

-

Adjust the pH of the aqueous layer to neutral with a suitable base.

-

Extract the product into an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from acetonitrile to yield 3-aminophenylboronic acid.

Suzuki-Miyaura Coupling: Synthesis of 3-(Pyridin-2-yl)aniline

This protocol outlines the palladium-catalyzed cross-coupling of 2-bromopyridine with 3-aminophenylboronic acid.[1]

Materials:

-

2-Bromopyridine

-

3-Aminophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos, XPhos)

-

Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask, add 3-aminophenylboronic acid (1.2-1.5 eq), anhydrous potassium carbonate (2.0-3.0 eq), and 2-bromopyridine (1.0 eq).

-

In a separate vial, prepare the catalyst by mixing palladium(II) acetate (1-5 mol%) and the phosphine ligand (2-10 mol%).

-

Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon) at least three times.

-

Add the palladium catalyst/ligand mixture to the flask.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-(Pyridin-2-yl)aniline as the free base.

Formation of this compound

This final step converts the free base into its more stable and handleable dihydrochloride salt.

Materials:

-

3-(Pyridin-2-yl)aniline (free base)

-

Concentrated hydrochloric acid (HCl)

-

Suitable solvent (e.g., ethanol, isopropanol, or diethyl ether)

Procedure:

-

Dissolve the purified 3-(Pyridin-2-yl)aniline in a minimal amount of a suitable solvent like ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a slight excess (approximately 2.2 equivalents) of concentrated hydrochloric acid dropwise with stirring.

-

A precipitate of the dihydrochloride salt should form.

-

Continue stirring in the ice bath for a period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold solvent (e.g., diethyl ether) to remove any residual acid.

-

Dry the product under vacuum to yield this compound.

Quantitative Data

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific reaction conditions. The following tables provide a summary of typical reagents and expected yields based on literature for analogous reactions.[1][2]

Table 1: Typical Reagents and Conditions for Suzuki-Miyaura Coupling

| Parameter | Recommended | Notes |

| Aryl Halide | 2-Bromopyridine | 1.0 equivalent |

| Boronic Acid | 3-Aminophenylboronic acid | 1.2 - 1.5 equivalents |

| Palladium Catalyst | Pd(OAc)₂ with SPhos or XPhos | 1-5 mol% |

| Base | K₃PO₄ or Cs₂CO₃ (anhydrous) | 2.0 - 3.0 equivalents |

| Solvent | 1,4-Dioxane/Water (degassed) | 4:1 to 10:1 ratio |

| Temperature | 80 - 100 °C | Higher temperatures may increase reaction rate but can also lead to side products. |

| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |

Table 2: Comparison of Palladium Catalyst Systems for Pyridine Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | Good to Excellent |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | Good to Excellent |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | Moderate |

Yields are highly dependent on the specific substrates and optimization of reaction conditions.

Alternative Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers an alternative route to form the C-N bond directly. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[3][4]

Catalytic Cycle for Buchwald-Hartwig Amination

For the synthesis of 3-(Pyridin-2-yl)aniline, this would involve the reaction of 2-bromopyridine with 3-aminoaniline (m-phenylenediamine) or a protected version thereof. The choice of a bulky, electron-rich phosphine ligand is crucial for the success of this reaction.[5]

Conclusion

The synthesis of this compound is reliably achieved through a Suzuki-Miyaura cross-coupling reaction followed by salt formation. Careful control of reaction parameters, particularly the exclusion of oxygen and the use of high-purity reagents, is critical for achieving high yields and purity.[1] The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

3-(Pyridin-2-yl)aniline dihydrochloride CAS number 1170936-92-1

An In-depth Technical Guide to 3-(Pyridin-2-yl)aniline dihydrochloride (CAS: 1170936-92-1)

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its physicochemical properties, spectroscopic characteristics, synthesis methodology, and potential applications based on the biological activity of related structures.

Physicochemical Properties

This compound is the salt form of the parent compound, 3-(pyridin-2-yl)aniline. The dihydrochloride salt enhances the compound's solubility in aqueous media, which is often advantageous for biological assays and formulation studies. While specific experimental data for the melting and boiling points of the dihydrochloride salt are not consistently reported in publicly available literature, the properties of the parent aniline and computed data for the salt are summarized below.

| Property | Value | Source |

| CAS Number | 1170936-92-1 | [1] |

| Molecular Formula | C₁₁H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 243.13 g/mol | [1] |

| IUPAC Name | 3-pyridin-2-ylaniline;dihydrochloride | [1] |

| Parent Compound CAS | 15889-32-4 | [2] |

| Parent Compound M.W. | 170.21 g/mol | [2] |

| Parent M.P. | Not specified | |

| Parent B.P. | 145-147 °C at 0.1 mmHg | [3] |

| Storage | Room temperature, sealed in dry conditions | [4][5] |

Spectroscopic Data

¹H NMR Spectroscopy

In a ¹H NMR spectrum, the formation of the dihydrochloride salt would cause a significant downfield shift of all proton signals, particularly those on the pyridine and aniline rings, due to the positive charges on the nitrogen atoms.[7] The aromatic region (typically 7.0-9.0 ppm) would show complex splitting patterns corresponding to the protons on both the pyridine and aniline rings. The protons ortho to the pyridinium nitrogen would be the most deshielded. The -NH₃⁺ protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display 11 distinct signals for the carbon atoms of the aromatic rings. Similar to the proton NMR, the carbon signals of the pyridinium and anilinium rings would be shifted downfield compared to the free base. The carbons directly attached to the nitrogen atoms would show the most significant shifts.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands. A broad band in the 2500-3000 cm⁻¹ region would be indicative of the N-H stretching vibrations of the anilinium (-NH₃⁺) and pyridinium (N⁺-H) groups. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.[8]

Synthesis and Experimental Protocols

The synthesis of 3-(pyridin-2-yl)aniline is most commonly achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.[9] This method involves the coupling of an organoboron compound with an organohalide.

General Synthesis Workflow

A plausible synthetic route involves the Suzuki-Miyaura coupling of 2-bromopyridine with 3-aminophenylboronic acid. The resulting 3-(pyridin-2-yl)aniline free base can then be treated with hydrochloric acid to yield the dihydrochloride salt.

Detailed Experimental Protocol (Suzuki-Miyaura Coupling)

The following is a representative protocol for the synthesis of the parent aniline, which can be adapted from established methods for similar biaryl syntheses.[10][11]

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-aminophenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).

-

Solvent and Reagents: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.

-

Reactant Addition: Add 2-bromopyridine (1.0 equivalent) to the flask.

-

Reaction Conditions: Heat the mixture to reflux (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 3-(pyridin-2-yl)aniline.

-

Salt Formation: Dissolve the purified aniline in a suitable solvent like diethyl ether or methanol. Add a solution of hydrochloric acid (2.0 equivalents) in the same solvent dropwise with stirring. The dihydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented, the pyridine-aniline scaffold is a key structural motif in many biologically active compounds. Derivatives of pyridine are known to exhibit a wide range of pharmacological effects.[12]

Potential Biological Activities

-

Antiproliferative Activity: Many pyridine derivatives have been investigated for their potential as anticancer agents. The presence of specific functional groups, such as -OH or -NH₂, can enhance their activity against various cancer cell lines.[12]

-

Antimicrobial and Antimalarial Activity: The pyridine ring is a common feature in compounds developed to combat infectious diseases. Certain pyridine derivatives have shown promising activity against bacterial strains and the Plasmodium parasite.[13][14]

-

Kinase Inhibition: The pyridine-aniline core can serve as a scaffold for designing kinase inhibitors, which are a major class of drugs used in oncology and for treating inflammatory diseases. The nitrogen atoms can act as hydrogen bond acceptors, facilitating binding to the ATP-binding pocket of kinases.

The logical relationship for exploring the therapeutic potential of this compound class is illustrated in the diagram below.

Conclusion

This compound is a valuable building block for chemical synthesis and a potential starting point for drug discovery programs. Its synthesis is accessible through well-established cross-coupling methodologies. While specific biological data for this compound is limited, the broader class of pyridinylaniline derivatives holds significant therapeutic potential, particularly in oncology and infectious diseases. Further research into the biological activity of this and related compounds is warranted to explore their full potential.

References

- 1. This compound | C11H12Cl2N2 | CID 44119384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2-Pyridyl)aniline | C11H10N2 | CID 459517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Pyridin-2-yl)aniline | 15889-32-4 [sigmaaldrich.com]

- 4. This compound Cas: 1170936-92-1 Supplier Online [enaochem.com]

- 5. 1170936-92-1|this compound|BLD Pharm [bldpharm.com]

- 6. 1170433-81-4|3-(Pyridin-2-ylmethoxy)aniline dihydrochloride|BLD Pharm [bldpharm.com]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

3-(Pyridin-2-yl)aniline dihydrochloride molecular weight

An In-depth Technical Guide on the Molecular Weight of 3-(Pyridin-2-yl)aniline Dihydrochloride

For researchers, scientists, and professionals in drug development, precise molecular data is foundational to experimental design, compound screening, and the synthesis of novel chemical entities. This document provides a detailed technical overview of the molecular weight of this compound, a compound of interest in various research applications.

Compound Identification

Systematic Name: this compound Common Synonyms: 2-(3-Aminophenyl)pyridine dihydrochloride, 3-(2-pyridyl)aniline dihydrochloride[1] CAS Number: 1170936-92-1[1][2][3]

Molecular Formula and Weight

The chemical formula for this compound is C11H12Cl2N2.[1][2][3] The molecular weight has been determined to be 243.13 g/mol .[1][2][3] This value is a critical parameter for stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and in the interpretation of analytical data such as mass spectrometry.

The parent compound, 3-(Pyridin-2-yl)aniline, has a molecular weight of 170.21 g/mol .[4] The dihydrochloride salt is formed by the addition of two molecules of hydrogen chloride (HCl), which protonate the basic nitrogen atoms in the aniline and pyridine rings, thereby increasing the overall molecular weight and altering the compound's solubility and stability.

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for this compound and its parent compound are summarized in the table below.

| Property | This compound | 3-(Pyridin-2-yl)aniline (Parent Compound) |

| Molecular Formula | C11H12Cl2N2 | C11H10N2 |

| Molecular Weight | 243.13 g/mol [1][2][3] | 170.21 g/mol [4] |

| CAS Number | 1170936-92-1[1][2][3] | 15889-32-4[4] |

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically achieved through high-resolution mass spectrometry (HRMS). The following provides a generalized experimental protocol for such a determination.

Objective: To experimentally verify the molecular weight of this compound.

Materials and Methods:

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving a precisely weighed sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile. The concentration is typically in the low micromolar range.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used. The instrument is calibrated using a standard calibration mixture to ensure high mass accuracy.

-

Ionization: Electrospray ionization (ESI) is a commonly used technique for this type of molecule. The sample solution is introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets.

-

Mass Analysis: The charged ions are transferred into the mass analyzer. In positive ion mode, the instrument will detect the protonated molecule. For the dihydrochloride salt, the primary ion observed would correspond to the cationic form of 3-(Pyridin-2-yl)aniline, [C11H11N2]+, or its protonated form, [C11H12N2]2+.

-

Data Acquisition and Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high precision. The resulting mass spectrum is analyzed to identify the peak corresponding to the molecule of interest. The monoisotopic mass is determined, and this can be used to confirm the elemental composition.

Logical Relationship Diagram

The following diagram illustrates the relationship between the parent compound and its dihydrochloride salt, leading to the final molecular weight.

Caption: Formation of the Dihydrochloride Salt.

References

An In-depth Technical Guide to the Solubility of 3-(Pyridin-2-yl)aniline dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(Pyridin-2-yl)aniline dihydrochloride (CAS: 1170936-92-1), a compound of interest in chemical and pharmaceutical research. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive overview of established experimental protocols for determining aqueous and non-aqueous solubility. The methodologies detailed herein, primarily the shake-flask method as recognized by the OECD, are designed to enable researchers to generate reliable and reproducible solubility data. This guide also includes a visualization of a standard solubility determination workflow to facilitate experimental planning and execution.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₁H₁₂Cl₂N₂.[1] It is the dihydrochloride salt of the parent compound 3-(Pyridin-2-yl)aniline. The presence of the dihydrochloride moiety generally suggests an increased potential for solubility in aqueous solutions compared to its free base form due to the ionization of the molecule. However, empirical determination of its solubility in various solvents is crucial for its application in research and development, particularly in areas such as drug discovery and formulation.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common solvents (e.g., water, ethanol, DMSO) has not been extensively reported in peer-reviewed journals or publicly available databases. The generation of such data is a critical step for any research involving this compound. The following table is provided as a template for researchers to populate with their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method Used |

| Water | ||||

| Ethanol | ||||

| Methanol | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Phosphate-Buffered Saline (PBS) pH 7.4 |

Experimental Protocols for Solubility Determination

The most reliable and widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method .[2] This method is detailed in the OECD Guideline for Testing of Chemicals, Section 105.[3][4]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached.[2][5] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Solvents of interest (e.g., deionized water, ethanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Detailed Experimental Procedure

-

Preparation of the Test Solution:

-

Add an excess amount of this compound to a flask containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time, which is typically 24 to 48 hours.[6]

-

-

Phase Separation:

-

After equilibration, allow the solution to stand at the same constant temperature to let the undissolved solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the sample.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Concentration Analysis:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

A calibration curve should be prepared using standard solutions of known concentrations to accurately quantify the compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the determined concentration and the dilution factor. The solubility is typically expressed in g/L or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

References

Stability and Storage of 3-(Pyridin-2-yl)aniline Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Pyridin-2-yl)aniline dihydrochloride. Due to the limited availability of in-depth, publicly accessible stability studies on this specific molecule, this document synthesizes information from supplier safety data sheets, stability data from structurally related compounds, and established scientific principles of drug stability testing. The provided experimental protocols and potential degradation pathways are intended to serve as a robust starting point for the comprehensive stability assessment of this compound.

Overview and Physicochemical Properties

This compound is a chemical intermediate with potential applications in pharmaceutical research and development. An understanding of its chemical stability is paramount for ensuring the integrity of experimental data, maintaining the quality of synthesized materials, and defining appropriate storage and handling procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1170936-92-1 | PubChem |

| Molecular Formula | C₁₁H₁₂Cl₂N₂ | PubChem |

| Molecular Weight | 243.13 g/mol | PubChem |

| Appearance | Solid (form may vary) | General |

| Storage (General) | Store in a cool, dry, well-ventilated area. Keep container tightly closed. | ENAO Chemical Co., Ltd, BLD Pharm, Acros Pharmatech |

Recommended Storage Conditions

Suppliers of this compound provide general storage recommendations. However, some variations exist, underscoring the need for in-house stability studies to define optimal long-term storage conditions.

Table 2: Supplier-Recommended Storage Conditions

| Supplier | Recommended Storage | Additional Notes |

| ENAO Chemical Co., Ltd | Room temperature | - |

| BLD Pharm | Sealed in dry, room temperature | Mentions cold-chain transportation, suggesting potential sensitivity to temperature fluctuations during shipping. |

| Acros Pharmatech | Cool, dry, and well-ventilated area | - |

Based on data from structurally similar aminopyridine compounds, which exhibit good stability at both refrigerated (2-8 °C) and room temperature conditions, long-term storage of this compound at 2-8°C, protected from light and moisture, is recommended to minimize the risk of degradation. For short-term storage, room temperature in a desiccated, dark environment is likely sufficient.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been empirically determined, an analysis of its chemical structure suggests susceptibility to the following degradation mechanisms:

-

Oxidation: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities. The nitrogen atom in the pyridine ring could also be oxidized to an N-oxide. Studies on the structurally related 3,4-diaminopyridine have shown that the hydrochloride salt form is more resistant to oxidation than the free base, a principle that likely extends to this compound.

-

Hydrolysis: Although generally stable, under forcing acidic or basic conditions, hydrolysis is a potential degradation route.

-

Photodegradation: Aromatic amines and pyridine derivatives can be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to complex degradation pathways and the formation of colored products.

A logical workflow for investigating these potential degradation pathways is essential for a comprehensive stability analysis.

Caption: A logical workflow for the comprehensive stability investigation of a chemical compound.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following protocols are based on general industry practices and findings for similar compounds.

Development of a Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for the separation and quantification of this compound and its potential degradation products.

Table 3: Recommended Starting HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Phosphate buffer (pH 7.0) B: Methanol (or Acetonitrile) |

| Elution | Gradient or Isocratic (to be optimized) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at an appropriate wavelength (e.g., 280 nm) |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity will be confirmed through the forced degradation studies, ensuring that all degradation products are well-resolved from the parent peak.

Forced Degradation Studies

The following are detailed protocols for forced degradation studies. The extent of degradation should be targeted in the range of 5-20%.

4.2.1. Acid and Base Hydrolysis

-

Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

-

Incubation: Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

-

Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the aliquots with an equivalent amount of base or acid, respectively.

-

Analysis: Dilute the samples with the mobile phase and analyze by the developed HPLC method.

4.2.2. Oxidative Degradation

-

Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubation: Store the solution at room temperature, protected from light.

-

Sampling: Withdraw aliquots at various time points.

-

Analysis: Dilute the samples with the mobile phase and analyze by HPLC.

4.2.3. Thermal Degradation

-

Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80 °C).

-

Solution State: Prepare a solution of the compound in a suitable solvent and incubate at an elevated temperature.

-

Sampling: At various time points, remove samples of the solid or aliquots of the solution.

-

Analysis: Prepare solutions of the solid samples and analyze all samples by HPLC.

4.2.4. Photodegradation

-

Exposure: Expose a solution of the compound and the solid compound to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines).

-

Control: Simultaneously, keep a control sample in the dark.

-

Sampling: At various time points, take samples of the solution and solid.

-

Analysis: Prepare solutions of the solid samples and analyze all samples by HPLC.

The experimental workflow for these forced degradation studies can be visualized as follows:

Caption: A generalized experimental workflow for conducting forced degradation studies.

Data Presentation and Interpretation

All quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 4: Example Data Summary for Forced Degradation Studies

| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | % Total Degradation | Number of Degradants |

| 0.1 M HCl | 24 h | 60 | |||

| 0.1 M NaOH | 24 h | 60 | |||

| 3% H₂O₂ | 24 h | RT | |||

| Heat (Solid) | 48 h | 80 | |||

| Photolytic | 1.2 million lux hours | RT |

The results of these studies will establish the intrinsic stability of this compound, aid in the elucidation of degradation pathways, and support the development of a robust and stable formulation.

Conclusion

Spectral Data Analysis of 3-(Pyridin-2-yl)aniline Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 3-(Pyridin-2-yl)aniline dihydrochloride, a compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental data for the dihydrochloride salt, this document presents predicted spectral characteristics based on the analysis of the free base, 3-(Pyridin-2-yl)aniline, and known effects of hydrochloride salt formation on similar structures. This guide includes tabulated spectral data predictions, detailed experimental protocols for spectral acquisition, and a logical workflow for the characterization of this compound.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(Pyridin-2-yl)aniline and the anticipated shifts upon formation of its dihydrochloride salt.

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ) for Free Base (ppm) | Predicted Chemical Shift (δ) for Dihydrochloride (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Py-H6 | 8.60 - 8.70 | 8.80 - 8.90 | d | ~5 |

| Py-H3 | 7.90 - 8.00 | 8.10 - 8.20 | d | ~8 |

| Py-H4 | 7.80 - 7.90 | 8.00 - 8.10 | t | ~7-8 |

| Ph-H2 | 7.40 - 7.50 | 7.60 - 7.70 | s | - |

| Ph-H6 | 7.30 - 7.40 | 7.50 - 7.60 | d | ~8 |

| Py-H5 | 7.25 - 7.35 | 7.45 - 7.55 | t | ~6-7 |

| Ph-H4 | 7.15 - 7.25 | 7.35 - 7.45 | t | ~8 |

| Ph-H5 | 6.70 - 6.80 | 6.90 - 7.00 | d | ~8 |

| -NH₂ | 5.30 - 5.50 | 10.0 - 12.0 (-NH₃⁺) | br s | - |

Note: Protonation of the pyridine and aniline nitrogens in the dihydrochloride salt is expected to cause a significant downfield shift for all aromatic protons due to the increased electron-withdrawing effect. The amine protons will be significantly deshielded and appear as a broad singlet at a much higher chemical shift.

Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ) for Free Base (ppm) | Predicted Chemical Shift (δ) for Dihydrochloride (ppm) |

| Py-C2 | 156 - 158 | 158 - 160 |

| Ph-C3 | 148 - 150 | 150 - 152 |

| Py-C6 | 149 - 151 | 151 - 153 |

| Py-C4 | 137 - 139 | 139 - 141 |

| Ph-C1 | 139 - 141 | 141 - 143 |

| Ph-C4 | 129 - 131 | 131 - 133 |

| Py-C5 | 122 - 124 | 124 - 126 |

| Py-C3 | 120 - 122 | 122 - 124 |

| Ph-C6 | 118 - 120 | 120 - 122 |

| Ph-C2 | 115 - 117 | 117 - 119 |

| Ph-C5 | 114 - 116 | 116 - 118 |

Note: Similar to ¹H NMR, the ¹³C NMR signals are expected to shift downfield upon protonation, although the effect may be less pronounced for carbons further from the nitrogen atoms.

Predicted FT-IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for Free Base | Predicted Wavenumber (cm⁻¹) for Dihydrochloride | Intensity |

| N-H stretch (primary amine) | 3450 - 3300 (two bands) | - | Medium |

| N⁺-H stretch (ammonium) | - | 3200 - 2800 (broad) | Strong, Broad |

| C-H stretch (aromatic) | 3100 - 3000 | 3100 - 3000 | Medium |

| C=C and C=N stretch (aromatic rings) | 1620 - 1450 | 1620 - 1450 | Strong to Medium |

| N-H bend (primary amine) | 1650 - 1580 | - | Medium |

| N⁺-H bend (ammonium) | - | 1600 - 1500 | Medium |

| C-N stretch (aromatic amine) | 1340 - 1250 | 1340 - 1250 | Strong |

Note: The most significant change in the IR spectrum upon dihydrochloride formation is the disappearance of the characteristic two-band N-H stretch of the primary amine and the appearance of a broad, strong absorption band for the N⁺-H stretching of the ammonium ion. A new N⁺-H bending vibration is also expected to appear.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 170.08 | Molecular ion of the free base. |

| [M+H]⁺ | 171.09 | Protonated molecular ion of the free base. |

| [M-NH₂]⁺ | 154.07 | Fragmentation pattern of the free base. |

| [M-C₅H₄N]⁺ | 92.05 | Fragmentation pattern of the free base. |

Note: Mass spectrometry is typically performed on the free base. The dihydrochloride salt would likely dissociate in the mass spectrometer, leading to the observation of the free base's molecular ion and fragmentation pattern.

Experimental Protocols

The following are detailed, generic protocols for the acquisition of NMR, FT-IR, and Mass Spectra for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube. Ensure the solid is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the spectral width to an appropriate range (e.g., 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans to a minimum of 16, increasing as needed for better signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to a wider range (e.g., 0-200 ppm).

-

Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform a Fourier transform and ratio the sample interferogram against the background interferogram to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the free base form) in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Ionization Method Selection: Choose an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for polar molecules like anilines and pyridines as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.

-

Instrument Setup:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to maximize the signal intensity of the ion of interest.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to deduce structural information.

-

Workflow and Pathway Visualization

The following diagram illustrates the logical workflow for the spectral characterization of this compound.

Caption: Workflow for the synthesis and spectral characterization of this compound.

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(Pyridin-2-yl)aniline Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, the specific experimental crystal structure data for 3-(Pyridin-2-yl)aniline dihydrochloride is not publicly available in crystallographic databases. This guide provides a comprehensive overview of the anticipated structural characteristics and the detailed experimental protocols for its analysis, based on established crystallographic principles and data from structurally related compounds. The quantitative data presented is illustrative of a typical crystal structure determination for a similar small molecule.

Introduction

3-(Pyridin-2-yl)aniline is a bicyclic aromatic compound containing a pyridine and an aniline ring. Its dihydrochloride salt is of interest in medicinal chemistry and materials science due to its potential for forming specific intermolecular interactions, which are crucial for crystal packing and, consequently, the solid-state properties of the material. Understanding the three-dimensional arrangement of atoms and molecules in the crystalline state is fundamental for drug development, as it influences properties such as solubility, stability, and bioavailability. This guide outlines the methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.

Molecular Structure and Properties

The molecular structure of 3-(Pyridin-2-yl)aniline consists of a pyridine ring linked to an aniline ring at the 3-position of the aniline. In the dihydrochloride salt, it is expected that the two most basic nitrogen atoms—the pyridine nitrogen and the amino group nitrogen—are protonated.[1] The presence of aromatic rings suggests the likelihood of π-π stacking interactions, while the protonated amine and pyridine groups can act as hydrogen bond donors, forming strong intermolecular hydrogen bonds with the chloride counter-ions.[1]

Table 1: Compound Identification and Properties

| Identifier | Value |

| IUPAC Name | 3-(pyridin-2-yl)aniline;dihydrochloride[1] |

| Synonyms | 2-(3-Aminophenyl)pyridine dihydrochloride, 3-(2-pyridyl)aniline dihydrochloride[1] |

| CAS Number | 1170936-92-1[1] |

| Molecular Formula | C₁₁H₁₂Cl₂N₂[1] |

| Molecular Weight | 243.13 g/mol [1] |

Experimental Protocols

A common method for the synthesis of 3-(Pyridin-2-yl)aniline is the Suzuki coupling reaction.

Materials:

-

2-Bromopyridine

-

3-Aminophenylboronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Anhydrous potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine (1 equivalent), 3-aminophenylboronic acid (1 equivalent), and potassium carbonate (2 equivalents).

-

Add the palladium catalyst, Pd(PPh₃)₄ (typically 0.1 equivalents).

-

Add a mixture of 1,2-dimethoxyethane and water.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir overnight.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(pyridin-2-yl)aniline.

-

Purify the crude product by column chromatography on silica gel.

-

Dissolve the purified 3-(pyridin-2-yl)aniline in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid (2 equivalents) to precipitate the dihydrochloride salt.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.

The quality of the crystal is paramount for successful X-ray diffraction analysis. Slow crystallization methods are generally preferred.

Protocol: Slow Evaporation

-

Dissolve the synthesized this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture such as ethanol/water) at room temperature.

-

Filter the solution to remove any insoluble impurities.

-

Transfer the clear solution to a clean vial and cover it with a perforated cap or parafilm with small pinholes.

-

Allow the solvent to evaporate slowly and undisturbed at room temperature.

-

Crystals suitable for X-ray diffraction should form over a period of several days to weeks.

This technique provides the definitive three-dimensional structure of the molecule in the crystalline state.[2][3][4]

Procedure:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[2]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K or 223 K) to minimize thermal vibrations.[3] A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.[3] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5]

-

Data Reduction: The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.[5]

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

Validation and Deposition: The final crystal structure is validated using software like CHECKCIF and the data is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[6]

Data Presentation

The following table presents an illustrative example of the crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis of a compound similar to this compound.

Table 2: Illustrative Crystallographic Data

| Parameter | Value |

| Empirical Formula | C₁₁H₁₂Cl₂N₂ |

| Formula Weight | 243.13 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | Illustrative Value Å |

| b | Illustrative Value Å |

| c | Illustrative Value Å |

| α | 90° |

| β | Illustrative Value ° |

| γ | 90° |

| Volume | Illustrative Value ų |

| Z | 4 |

| Calculated Density | Illustrative Value Mg/m³ |

| Absorption Coefficient | Illustrative Value mm⁻¹ |

| F(000) | Illustrative Value |

| Crystal Size | Illustrative Value mm |

| Theta Range for Data Collection | Illustrative Value ° |

| Reflections Collected | Illustrative Value |

| Independent Reflections | Illustrative Value [R(int) = value] |

| Completeness to Theta | Illustrative Value % |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | values |

| Goodness-of-fit on F² | Illustrative Value |

| Final R indices [I>2sigma(I)] | R₁ = value, wR₂ = value |

| R indices (all data) | R₁ = value, wR₂ = value |

| Largest Diff. Peak and Hole | value and value e.Å⁻³ |

Visualizations

The following diagrams illustrate the experimental workflow and the potential intermolecular interactions within the crystal lattice of this compound.

Caption: Experimental workflow for the crystal structure analysis.

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

While the specific crystal structure of this compound is not yet publicly documented, this guide provides a comprehensive framework for its determination and analysis. The outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction are standard and robust methods in chemical crystallography. The anticipated crystal structure is likely to be stabilized by a network of hydrogen bonds and π-π stacking interactions, which are critical to its solid-state properties. The successful elucidation of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships.

References

- 1. This compound | C11H12Cl2N2 | CID 44119384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2-Pyridyl)aniline | C11H10N2 | CID 459517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Crystal Structure of (Pyridin-2-Yl [research.amanote.com]

- 5. Discovery of 2-(pyridin-2-yl)aniline as a directing group for the sp2 C–H bond amination mediated by cupric acetate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | European Journal of Chemistry [eurjchem.com]

3-(Pyridin-2-yl)aniline dihydrochloride safety and handling precautions

An in-depth guide to the safe handling of 3-(Pyridin-2-yl)aniline dihydrochloride for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the safety precautions, handling procedures, and emergency protocols necessary for the responsible use of this compound in a laboratory setting.

Compound Identification and Physical Properties

Chemical Name: this compound[1]

CAS Number: 1170936-92-1[1]

Molecular Formula: C₁₁H₁₂Cl₂N₂[1]

Molecular Weight: 243.13 g/mol [1]

While specific experimental data for the physical properties of this compound is limited in the provided search results, the following table includes computed properties and data for the parent compound, 3-(Pyridin-2-yl)aniline, to provide an estimate.

| Property | Value | Source |

| Molecular Weight | 243.13 g/mol | PubChem[1] |

| Boiling Point | 284 °C / 543 °F (for 3-(Pyridin-2-yl)aniline) | Sigma-Aldrich[2] |

| Melting Point | 70 - 73 °C / 158 - 163 °F (for 3-(Pyridin-2-yl)aniline) | Sigma-Aldrich[2] |

| Storage Temperature | Room temperature | ENAO Chemical Co., Ltd[3] |

Hazard Identification and Classification

This compound is classified as hazardous. The following tables summarize the GHS hazard statements and pictograms associated with similar aniline compounds, which should be considered relevant to this compound in the absence of specific data.

GHS Hazard Pictograms

| Pictogram | Description |

|

| Acute Toxicity (fatal or toxic) |

|

| Carcinogenicity, Mutagenicity, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity, Aspiration Toxicity |

|

| Skin Corrosion, Serious Eye Damage |

|

| Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritation |

|

| Hazardous to the Aquatic Environment |

GHS Hazard Statements

| Code | Statement |

| H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled.[2] |

| H317 | May cause an allergic skin reaction. |

| H318 | Causes serious eye damage. |

| H341 | Suspected of causing genetic defects. |

| H351 | Suspected of causing cancer. |

| H372 | Causes damage to organs (Blood) through prolonged or repeated exposure. |

| H410 | Very toxic to aquatic life with long lasting effects. |

Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[4] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[5] |

| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[2][6] |

Storage Conditions

| Condition | Recommendation |

| General Storage | Store in a tightly closed container in a dry and well-ventilated place.[2][6] |

| Security | Store locked up or in an area accessible only to qualified or authorized persons.[2] |

Emergency Procedures

In case of accidental exposure or spillage, follow these procedures immediately.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7] |

Spill Response

In the event of a spill, the following workflow should be initiated.

Caption: Workflow for responding to a chemical spill.

Logical Relationships in Hazard Control

The selection of appropriate personal protective equipment is directly related to the hazard classification of the chemical. The following diagram illustrates this relationship.

Caption: Relationship between hazard classifications and required PPE.

Experimental Protocols

While specific experimental protocols for safety testing of this compound were not found, standard methodologies for assessing chemical hazards are outlined below. These are based on general practices and should be adapted for the specific compound.

General Protocol for Assessing Dermal Sensitization (Based on OECD Test Guideline 429)

-

Objective: To determine the potential of the substance to elicit a skin sensitization reaction.

-

Methodology:

-

A suitable animal model (e.g., mouse) is used.

-

The test substance is applied topically to the dorsal surface of the ear.

-

A positive control (a known sensitizer) and a vehicle control are run in parallel.

-

After a specified exposure period, the proliferation of lymphocytes in the draining auricular lymph nodes is measured. This is typically done by measuring the incorporation of radio-labeled thymidine or by using non-radioactive alternatives.

-

A stimulation index (SI) is calculated by comparing the proliferation in the test group to the vehicle control group. An SI of 3 or greater is generally considered a positive result, indicating that the substance is a skin sensitizer.

-

General Protocol for Assessing Acute Oral Toxicity (Based on OECD Test Guideline 423)

-

Objective: To determine the acute toxicity of a substance after oral administration.

-

Methodology:

-

A group of fasted animals (typically rodents) of a single sex is dosed with the substance at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

-

The animals are observed for signs of toxicity and mortality for at least 14 days.

-

If no mortality or significant toxicity is observed, a higher dose is given to another group of animals.

-

If mortality is observed, the test is repeated at a lower dose level.

-

The procedure is continued until the dose that causes mortality in some animals is identified, allowing for the classification of the substance into a GHS toxicity category.

-

Disclaimer: This guide is intended for informational purposes only and is based on available safety data for similar compounds. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified professionals before handling this chemical. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

References

- 1. This compound | C11H12Cl2N2 | CID 44119384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound Cas: 1170936-92-1 Supplier Online [enaochem.com]

- 4. fishersci.com [fishersci.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. chemicalbook.com [chemicalbook.com]

- 7. cpachem.com [cpachem.com]

In-Depth Technical Guide: 3-(Pyridin-2-yl)aniline Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Pyridin-2-yl)aniline dihydrochloride, a heterocyclic aromatic amine of interest in medicinal chemistry and drug discovery. This document details its chemical properties, provides synonyms and identifiers, and outlines a putative synthetic pathway. While direct biological data for this specific compound is limited in publicly available literature, its structural similarity to key intermediates in the synthesis of targeted cancer therapeutics, such as Hedgehog signaling pathway inhibitors, suggests its potential as a valuable building block in the development of novel therapeutic agents. This guide will focus on the synthesis of the parent compound, 3-(pyridin-2-yl)aniline, and its role as a precursor, drawing parallels with structurally related and well-documented analogs.

Chemical Identity and Properties

This compound is the hydrochloride salt of the organic compound 3-(pyridin-2-yl)aniline. The dihydrochloride form enhances the compound's solubility in aqueous solutions, a desirable property for various laboratory applications.

Synonyms and Identifiers

To facilitate comprehensive literature and database searches, a list of synonyms and chemical identifiers for 3-(Pyridin-2-yl)aniline and its dihydrochloride salt is provided in the table below.

| Identifier Type | 3-(Pyridin-2-yl)aniline | This compound |

| IUPAC Name | 3-(Pyridin-2-yl)aniline | 3-(pyridin-2-yl)anilinium chloride hydrochloride |

| Synonyms | 2-(3-Aminophenyl)pyridine, 3-(2-Pyridyl)aniline | 2-(3-Aminophenyl)pyridine dihydrochloride, 3-(2-pyridyl)aniline dihydrochloride[1] |

| CAS Number | 15889-32-4 | 1170936-92-1[1] |

| PubChem CID | 459517 | 44119384[1] |

| Molecular Formula | C₁₁H₁₀N₂ | C₁₁H₁₂Cl₂N₂[1] |

| Molecular Weight | 170.21 g/mol | 243.13 g/mol [1] |

Physicochemical Properties

The following table summarizes key physicochemical properties of the parent compound, 3-(pyridin-2-yl)aniline. Data for the dihydrochloride salt is less prevalent in public databases.

| Property | Value |

| Appearance | Solid (Expected) |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 38.9 Ų |

| Complexity | 158 |

Synthesis and Experimental Protocols

Putative Synthetic Pathway

A plausible synthetic route to 3-(pyridin-2-yl)aniline is outlined below. This pathway is based on established synthetic methodologies for similar compounds.

Caption: Putative synthetic pathway for 3-(Pyridin-2-yl)aniline.

General Experimental Protocol for Suzuki-Miyaura Coupling (Analogous Synthesis)

The following is a general procedure for a Suzuki-Miyaura coupling reaction, adapted from protocols for similar substrates.[2] Optimization of catalyst, ligand, base, and temperature is crucial for achieving high yields.

Materials:

-

2-Bromopyridine (1.0 eq)

-

3-Nitrophenylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)

Procedure:

-

To a flame-dried round-bottom flask, add 2-bromopyridine, 3-nitrophenylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(3-nitrophenyl)pyridine.

General Experimental Protocol for Nitro Group Reduction (Analogous Synthesis)

The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method involves the use of iron powder in the presence of an acid.

Materials:

-

2-(3-Nitrophenyl)pyridine (1.0 eq)

-

Iron powder (3.0-5.0 eq)

-

Hydrochloric acid (catalytic to stoichiometric amount) or Ammonium Chloride

-

Solvent (e.g., Ethanol, Water)

Procedure:

-

To a round-bottom flask, add 2-(3-nitrophenyl)pyridine and the solvent.

-

Add iron powder to the mixture.

-

Heat the mixture to reflux and add the acid portion-wise.

-

Stir the reaction mixture at reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with the reaction solvent.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(pyridin-2-yl)aniline.

Biological Relevance and Potential Applications

While direct biological studies on this compound are not prominent in the literature, its structural analog, 4-chloro-3-(pyridin-2-yl)aniline, is a well-documented key intermediate in the synthesis of Vismodegib.[3][4] Vismodegib is a potent inhibitor of the Hedgehog signaling pathway, approved for the treatment of basal-cell carcinoma.[3]

The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is also implicated in the maintenance of adult tissue homeostasis. Aberrant activation of this pathway is a known driver in several types of cancer. The key signal transducer in this pathway is the G protein-coupled receptor Smoothened (SMO).

Caption: The Hedgehog signaling pathway and its inhibition.

The structural motif of a substituted pyridinylaniline is a key pharmacophore in a class of SMO inhibitors. Therefore, this compound represents a valuable starting material or scaffold for the synthesis of novel compounds targeting the Hedgehog pathway and other signaling cascades implicated in disease.

Conclusion